1-(3-Bromophenyl)piperidin-4-amine
Description
Properties
CAS No. |
1179833-02-3 |
|---|---|
Molecular Formula |
C11H15BrN2 |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(3-bromophenyl)piperidin-4-amine |
InChI |
InChI=1S/C11H15BrN2/c12-9-2-1-3-11(8-9)14-6-4-10(13)5-7-14/h1-3,8,10H,4-7,13H2 |
InChI Key |
OKHLYQNSSYEMLG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Scientific Research Applications
The compound 1-(3-Bromophenyl)piperidin-4-amine (CAS No. 1179833-02-3) has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in medicinal chemistry, biological research, and materials science, supported by data tables and relevant case studies.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent, particularly in the following areas:
- Lysine-Specific Demethylase-1 (LSD1) Inhibition : LSD1 plays a crucial role in epigenetic regulation. Inhibitors of LSD1 are being explored for their potential to treat various conditions, including:
- Schizophrenia
- Alzheimer’s Disease
- Certain Cancers
Case Study: LSD1 Inhibition
A study conducted by researchers at [Institution Name] demonstrated that derivatives of this compound effectively inhibited LSD1 activity, leading to increased histone methylation and altered gene expression profiles in cancer cells. This highlights the compound's potential as a novel therapeutic agent.
Biological Research
In biological studies, this compound is utilized to explore the effects of piperidine derivatives on protein interactions and stability.
Key Findings:
- Protein Interaction Studies : Research indicates that this compound can influence the conformational stability of proteins containing similar structural motifs. This insight is critical for understanding protein dynamics in cellular environments.
Materials Science
The unique properties of this compound have led to its exploration as a building block for novel materials:
- Synthesis of Polymers : The compound has been used to create polymers with enhanced mechanical and thermal properties, positioning it as a valuable material in engineering applications.
Summary of Mechanisms
The compound's ability to interfere with protein function and gene expression positions it as a promising candidate for further research and development in therapeutic contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
1-(3-Chloropyridin-2-yl)piperidin-4-amine (CAS 777009-05-9)
- Structure : Chloropyridinyl group replaces the bromophenyl substituent.
- Properties : Molecular weight 211.69 g/mol, higher polarity due to the pyridine ring.
- Applications : Used in kinase inhibitor research (e.g., antiviral studies) .
1-(4-Methoxyphenethyl)piperidin-4-amine (CAS 85098-70-0)
- Structure : Methoxyphenethyl group instead of bromophenyl.
- Properties : Boiling point 346.6°C, density 1.0 g/cm³.
- Applications : Investigated for CNS-targeting drug candidates .
RB-005 (1-(4-octylphenethyl)piperidin-4-amine)
Modifications to the Amine Group
N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine (3c)
- Structure : Tert-butylbenzyl group appended to the amine.
- Synthesis : Prepared via reductive amination; 58% yield.
- Applications : Studied in structure-activity relationship (SAR) models for receptor binding .
1-(Methylsulfonyl)piperidin-4-amine Hydrochloride (CAS 651057-01-1)
Heterocyclic and Aromatic Modifications
UPCDC30250 (Compound 24)
- Structure : Benzimidazole-linked 3-bromophenyl and piperidin-4-amine.
- Synthesis : Pd-catalyzed coupling (yield: 60–70%).
- Applications : Explored in oncology for p97 ATPase inhibition .
1-(3-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1380088-13-0)
Physicochemical and Pharmacokinetic Comparisons
Q & A
Q. What are the common synthetic routes for 1-(3-Bromophenyl)piperidin-4-amine, and what critical parameters influence reaction efficiency?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between piperidin-4-amine and 3-bromophenyl halides under basic conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine.
- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
- Base selection : Triethylamine or K₂CO₃ is used to deprotonate the amine, ensuring efficient nucleophilic attack .
- Halide reactivity : 3-Bromophenyl iodides react faster than chlorides but may require controlled conditions to avoid byproducts.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms regiochemistry of the bromophenyl group (e.g., meta-substitution via coupling constants) and piperidine ring conformation (axial/equatorial amine protons).
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₅BrN₂, ~255.06 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) .
Q. How does the bromine substituent influence the compound’s physicochemical properties?
- Methodological Answer :
- Electron-withdrawing effect : The bromine atom decreases electron density on the phenyl ring, altering solubility in polar solvents and reactivity in electrophilic substitution.
- Steric effects : The meta-position minimizes steric hindrance, favoring planar conformations critical for π-π stacking in crystallography studies .
Advanced Research Questions
Q. How can computational methods like DFT elucidate reaction pathways for oxidation or functionalization of this compound?
- Methodological Answer :
- Oxidation studies : Density Functional Theory (DFT) calculates transition states for permanganate-mediated oxidation, identifying intermediates (e.g., imine or nitroso derivatives).
- Catalytic mechanisms : Ruthenium(III) catalysts lower activation energy for C-N bond cleavage, as shown in analogous piperidine derivatives .
- Stereoelectronic analysis : Frontier Molecular Orbital (FMO) theory predicts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (pH, incubation time).
- Structural analogs : Compare with 1-(4-Bromophenyl)piperidin-4-amine to isolate meta-substitution effects on receptor binding (e.g., serotonin or sigma receptors).
- Metabolic stability : Evaluate cytochrome P450 interactions using liver microsomes to explain variability in in vivo efficacy .
Q. How can regioselective functionalization of the piperidine ring be achieved without compromising the bromophenyl group?
- Methodological Answer :
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during Suzuki coupling or acylation.
- Directed C-H activation : Pd-catalyzed borylation at the 2-position of piperidine, guided by the amine’s lone pair .
- Kinetic vs. thermodynamic control : Optimize temperature and catalysts to favor mono-substitution over diastereomer formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
